molecular formula C14H13F3N2O3 B2826649 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1396857-64-9

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2826649
CAS No.: 1396857-64-9
M. Wt: 314.264
InChI Key: NWWOPLUGMIVWOC-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C14H13F3N2O3 and its molecular weight is 314.264. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOPLUGMIVWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as a phenyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring and a trifluoromethyl group, which are known to enhance biological interactions and activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of furan-3-yl-2-hydroxyethylamine : This is achieved by reacting furan-3-carboxaldehyde with an appropriate amine under reductive amination conditions.
  • Coupling with 4-(trifluoromethyl)phenyl isocyanate : The intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate to yield the desired urea derivative.

Anticancer Activity

Research indicates that phenyl urea derivatives, including the compound of interest, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit specific molecular pathways involved in cancer progression:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is a critical enzyme in tryptophan metabolism linked to immune evasion in tumors. Compounds derived from phenyl urea scaffolds have been shown to selectively inhibit IDO1, leading to reduced tumor growth and enhanced anti-tumor immunity .
CompoundIDO1 Inhibition IC50 (µM)Remarks
i127-20Second most potent IDO1 inhibitor
i24<5Most potent but has toxicity concerns

Antibacterial Activity

The antibacterial potential of related urea derivatives has also been explored. For instance, compounds with similar structures demonstrated activity against various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, indicating moderate antibacterial efficacy .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4030
K. pneumoniae5019

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Non-covalent Interactions : The furan ring and trifluoromethyl group facilitate hydrogen bonding and hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor functions.

Case Studies

Several studies have documented the biological effects of phenyl urea derivatives:

  • Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and evaluated for their ability to inhibit IDO1. The study highlighted the importance of structural modifications in enhancing inhibitory potency while minimizing toxicity .
  • Antibacterial Screening : A comparative study assessed the antibacterial activities of various thiourea derivatives against common pathogens, demonstrating that some phenyl urea derivatives possess comparable or superior activity to standard antibiotics like ceftriaxone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the coupling of a furan-3-yl ethanol derivative and a 4-(trifluoromethyl)phenyl isocyanate. Key parameters include:

  • Temperature : Maintain 0–5°C during isocyanate addition to minimize side reactions.
  • Solvents : Use anhydrous dichloromethane or THF to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
    • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to verify furan (δ 6.3–7.1 ppm), hydroxyethyl (δ 3.6–4.2 ppm), and urea carbonyl (δ 155–160 ppm) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to detect [M+H]+ ion and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, F content .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Storage : Protect from moisture and light in amber vials at –20°C under inert gas (argon).
  • Stability Assessment : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence biological activity compared to other aryl groups (e.g., methoxy or halogens)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC50 values in enzymatic assays (e.g., kinase inhibition) between analogs. The CF3 group enhances lipophilicity and electron-withdrawing effects, potentially improving target binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions between the CF3 group and hydrophobic pockets in target proteins .

Q. How can researchers resolve discrepancies in biological assay data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer :

  • Assay Optimization :
  • Standardize cell lines (e.g., use low-passage HEK293) and incubation times.
  • Validate compound solubility (e.g., DMSO stock concentration ≤0.1%) .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and use nonlinear regression for dose-response curves .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) with target receptors over 100 ns .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification :
  • SPR Biosensing : Screen against kinase libraries to measure binding kinetics (ka/kd) .
  • CRISPR-Cas9 Knockout : Identify gene targets by correlating compound efficacy with gene expression .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to map differentially expressed genes post-treatment .

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